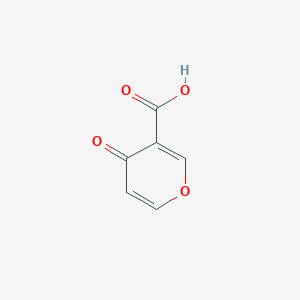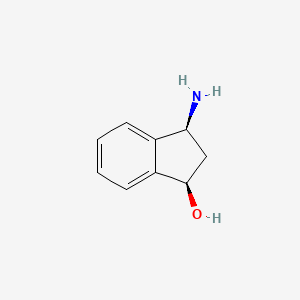
5-methoxy-4,7-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4,7-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methoxy group attached to the fifth position of the indole ring, which influences its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4,7-dihydro-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Large-scale synthesis might use continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-4,7-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination with thionyl chloride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives .
Aplicaciones Científicas De Investigación
5-Methoxy-4,7-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-methoxy-4,7-dihydro-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The methoxy group at the fifth position plays a crucial role in its binding affinity and specificity . The pathways involved may include signal transduction cascades or metabolic processes influenced by the compound .
Comparación Con Compuestos Similares
- 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)-4,7-dihydro-1H-indole-4,7-dione
- 7-Methoxyindole
Comparison: 5-Methoxy-4,7-dihydro-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or therapeutic potentials .
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
5-methoxy-4,7-dihydro-1H-indole |
InChI |
InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2,4-5,10H,3,6H2,1H3 |
Clave InChI |
CVLBXFQCBFSUOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CCC2=C(C1)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)

![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)


![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)






![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)
